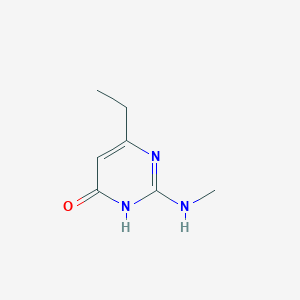6-Ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one
CAS No.:
Cat. No.: VC17742921
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H11N3O |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 4-ethyl-2-(methylamino)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C7H11N3O/c1-3-5-4-6(11)10-7(8-2)9-5/h4H,3H2,1-2H3,(H2,8,9,10,11) |
| Standard InChI Key | ZPMSKSOHQRBMBI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)NC(=N1)NC |
Introduction
Synthesis Methodologies
Traditional Multi-Component Reactions
The synthesis of dihydropyrimidinones typically employs the Biginelli reaction, a one-pot three-component condensation of aldehydes, β-keto esters, and urea or thiourea. For 6-ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one, modifications to this method are necessary to incorporate the methylamino group. A study by Ben Carvalho et al. demonstrated that solvent-free twin screw extrusion can achieve high yields (85–92%) of analogous dihydropyrimidinones under catalyst-free conditions, suggesting a scalable and environmentally friendly route .
Table 1: Comparison of Synthesis Methods for Dihydropyrimidinones
| Method | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Trichloroacetic Acid | 70°C | 78–90 | |
| Twin Screw Extrusion | None | Ambient | 85–92 |
Functionalization Strategies
Introducing the methylamino group at position 2 may require post-synthetic modifications. For example, nucleophilic substitution of a halogenated precursor with methylamine could be employed, though this approach remains hypothetical in the absence of direct studies.
Industrial and Research Applications
Pharmaceutical Development
Dihydropyrimidinones serve as precursors for antiviral and antidiabetic agents. The ethyl and methylamino substituents could optimize pharmacokinetic profiles by balancing solubility and metabolic stability .
Material Science
The compound’s rigid heterocyclic structure makes it a candidate for designing liquid crystals or coordination polymers, though such applications are underexplored.
Comparative Analysis with Structural Analogs
Table 2: Structural and Functional Comparison of Dihydropyrimidinone Derivatives
The methylamino group distinguishes 6-ethyl-2-(methylamino)-3,4-dihydropyrimidin-4-one from carboxylate or thione derivatives, potentially altering target selectivity and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume